molecular formula C6H7N5S B13282601 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13282601
M. Wt: 181.22 g/mol
InChI Key: GFKZEZPFJTZRBD-UHFFFAOYSA-N
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Description

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both a thiadiazole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with imidazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes and inhibition of cell growth. The specific molecular targets and pathways can vary depending on the biological context and the specific derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.

    1,2,4-Thiadiazole: Differing in the position of the nitrogen atoms, this compound also exhibits antimicrobial and anticancer properties.

    Imidazo[2,1-b][1,3,4]thiadiazole: A fused heterocyclic compound with potential anticancer activity.

Uniqueness

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of the thiadiazole and imidazole rings, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a key structural motif in many biologically active compounds. It exhibits a range of pharmacological properties including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Reduces inflammation through various mechanisms.
  • Anticonvulsant : Potential use in epilepsy treatment.
  • Antidiabetic : Helps in managing blood sugar levels.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit potent antimicrobial properties. For example, compounds containing the thiadiazole moiety have shown significant activity against various bacterial strains and fungi. A review highlighted that some derivatives demonstrated higher efficacy compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. Notably:

  • In vitro studies have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-lymphocyte leukemia), with IC50 values in the low micromolar range .
  • A specific study found that derivatives with the imidazole-thiadiazole structure exhibited remarkable antiproliferative activity against murine leukemia and human breast carcinoma cells .

Anti-inflammatory and Anticonvulsant Properties

The compound also shows promise in anti-inflammatory applications. The presence of the thiadiazole ring has been linked to reduced inflammation markers in various models . Furthermore, modifications to the thiadiazole structure have resulted in compounds with anticonvulsant effects, suggesting potential for epilepsy treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects on HeLa and CEM cells
Anti-inflammatoryReduces inflammation markers
AnticonvulsantPotential for epilepsy treatment

Case Study 1: Anticancer Efficacy

A study conducted by Patel et al. reported on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives that exhibited IC50 values as low as 1.2 nM against specific cancer targets. This highlights the potential of modifying the thiadiazole structure to enhance anticancer efficacy .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several derivatives were synthesized and tested against standard bacterial strains. Results indicated that certain modifications significantly increased their potency compared to traditional antibiotics .

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

1-(thiadiazol-4-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C6H7N5S/c7-6-8-1-2-11(6)3-5-4-12-10-9-5/h1-2,4H,3H2,(H2,7,8)

InChI Key

GFKZEZPFJTZRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CSN=N2

Origin of Product

United States

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